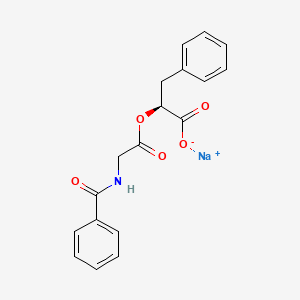
O-Hippuryl-L-beta-phenyllacticacidsodiumsalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Hippuryl-L-beta-phenyllactic acid sodium salt is a chemical compound with the molecular formula C18H16NNaO5 and a molar mass of 349.31 g/mol . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt involves several steps. One common method includes the reaction of hippuric acid with L-beta-phenyllactic acid in the presence of a suitable base, such as sodium hydroxide, to form the sodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Análisis De Reacciones Químicas
O-Hippuryl-L-beta-phenyllactic acid sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
O-Hippuryl-L-beta-phenyllactic acid sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-Hippuryl-L-beta-phenyllactic acid sodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
O-Hippuryl-L-beta-phenyllactic acid sodium salt can be compared with other similar compounds, such as:
Hippuric acid: A precursor in the synthesis of O-Hippuryl-L-beta-phenyllactic acid sodium salt.
L-beta-phenyllactic acid: Another precursor used in the synthesis process.
Other sodium salts of organic acids: These compounds share similar properties and applications but differ in their specific chemical structures and reactivity.
Propiedades
Fórmula molecular |
C18H16NNaO5 |
|---|---|
Peso molecular |
349.3 g/mol |
Nombre IUPAC |
sodium;(2S)-2-(2-benzamidoacetyl)oxy-3-phenylpropanoate |
InChI |
InChI=1S/C18H17NO5.Na/c20-16(12-19-17(21)14-9-5-2-6-10-14)24-15(18(22)23)11-13-7-3-1-4-8-13;/h1-10,15H,11-12H2,(H,19,21)(H,22,23);/q;+1/p-1/t15-;/m0./s1 |
Clave InChI |
JKYQSWBXUUFAAL-RSAXXLAASA-M |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])OC(=O)CNC(=O)C2=CC=CC=C2.[Na+] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)[O-])OC(=O)CNC(=O)C2=CC=CC=C2.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(2-methyl-3aH-imidazo[4,5-d]thiazol-5-yl)acetate](/img/structure/B13027720.png)
![Ethyl 2-chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylate](/img/structure/B13027742.png)
![tert-Butyl((1S,5S)-5-(methoxymethyl)-3-azabicyclo[3.2.0]heptan-1-yl)carbamate](/img/structure/B13027745.png)


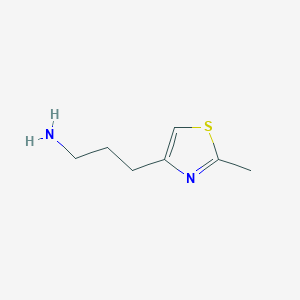
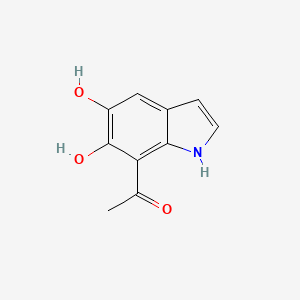
![(1S,2R)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13027767.png)
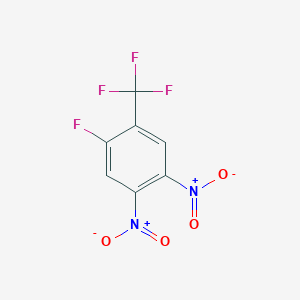
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)
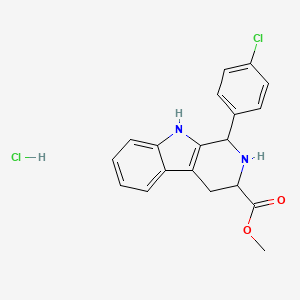
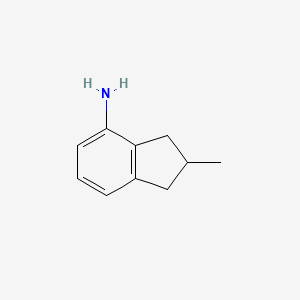

![7-(Trifluoromethyl)imidazo[1,5-b]pyridazine](/img/structure/B13027828.png)
